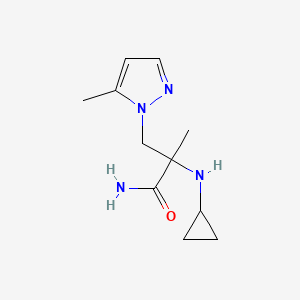
2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like triethylamine . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or pyrazole groups are replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound may inhibit enzymes critical for the survival of Leishmania parasites . The molecular pathways involved include the disruption of metabolic processes essential for the parasite’s growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide include other pyrazole derivatives such as:
2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives: These compounds also exhibit biological activities and are used in medicinal chemistry.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities. The uniqueness of this compound lies in its specific structural features and the resulting pharmacological properties.
Eigenschaften
Molekularformel |
C11H18N4O |
|---|---|
Molekulargewicht |
222.29 g/mol |
IUPAC-Name |
2-(cyclopropylamino)-2-methyl-3-(5-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C11H18N4O/c1-8-5-6-13-15(8)7-11(2,10(12)16)14-9-3-4-9/h5-6,9,14H,3-4,7H2,1-2H3,(H2,12,16) |
InChI-Schlüssel |
UWGHGZFKLCZETB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=NN1CC(C)(C(=O)N)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


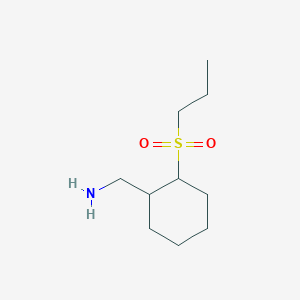
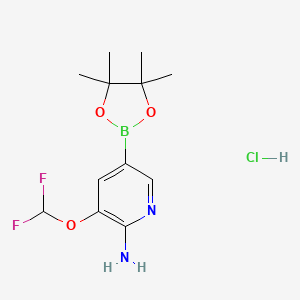
![Tert-butyl3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate](/img/structure/B15311608.png)
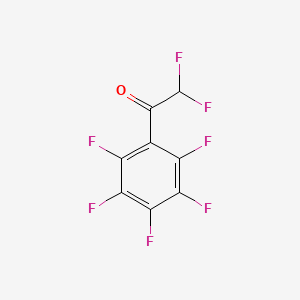
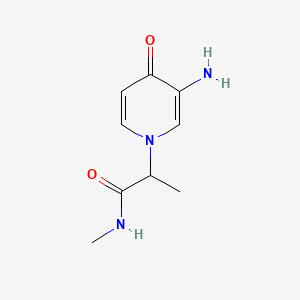
![tert-butylN-[(6-methoxypyridin-3-yl)methyl]carbamate](/img/structure/B15311629.png)

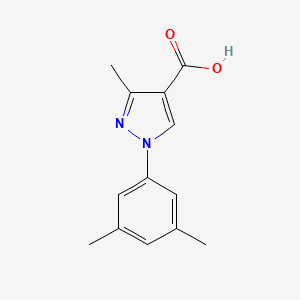
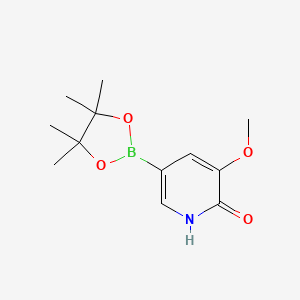
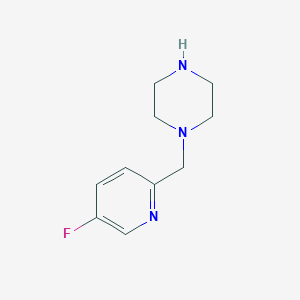
![Sodium5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B15311671.png)
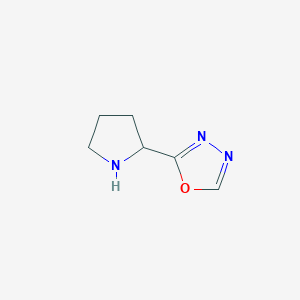

![N-[1-(2-aminoethyl)piperidin-4-yl]butanamide](/img/structure/B15311684.png)
